3-(3-Bromo-4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid
Description
This compound features an isoxazole core substituted at the 3-position with a 3-bromo-4-methoxyphenyl group and at the 4-position with a carboxylic acid moiety. The bromine atom provides electrophilic reactivity, while the methoxy group enhances solubility through polarity. The carboxylic acid enables hydrogen bonding and salt formation, critical for biological interactions and crystallinity .
Properties
Molecular Formula |
C12H10BrNO4 |
|---|---|
Molecular Weight |
312.12 g/mol |
IUPAC Name |
3-(3-bromo-4-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C12H10BrNO4/c1-6-10(12(15)16)11(14-18-6)7-3-4-9(17-2)8(13)5-7/h3-5H,1-2H3,(H,15,16) |
InChI Key |
YDQWUTAOOOLLJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC(=C(C=C2)OC)Br)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The bromine and methoxy groups are introduced through selective bromination and methylation reactions, respectively. The final step often involves the carboxylation of the isoxazole ring to form the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromo-4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can produce a variety of substituted isoxazole compounds.
Scientific Research Applications
3-(3-Bromo-4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Bromo-4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets. The bromine and methoxy groups play a crucial role in its binding affinity and reactivity. The isoxazole ring is known to interact with various enzymes and receptors, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
3-(4-Bromothiophen-2-yl)-5-methylisoxazole-4-carboxylic Acid
3-(4-(4-Bromophenoxy)phenyl)-5-methylisoxazole-4-carboxylic Acid
- Structure: Incorporates a phenoxy bridge between the bromophenyl and isoxazole.
- Key Differences :
3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic Acid
- Structure : Substitutes bromine with chlorine at the 2- and 6-positions of the phenyl ring.
- Thermal Stability: Higher melting point (221–222°C) compared to brominated analogs, indicating stronger crystal packing .
- Commercial Use : Available as a reagent (97% purity, ¥38,900/50g), suggesting industrial relevance .
3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic Acid
3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic Acid
- Structure : Lacks the methoxy group present in the target compound.
- Key Differences: Solubility: Less polar (soluble in chloroform, methanol, DMSO) compared to methoxy-containing analogs . Molecular Weight: 282.09 g/mol, lighter than the target compound.
- Research Use : Marketed as a research chemical (CAS 91182-58-0), indicating utility in medicinal chemistry .
5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic Acid
- Structure : Positional isomer with bromophenyl at the 5-position of the isoxazole.
- Key Differences: Spatial Arrangement: Altered substitution pattern may affect binding to biological targets (e.g., enzymes or receptors). Synonyms: Listed under MDL MFCD16447083, highlighting its recognition in chemical databases .
3-(3-Bromo-4-ethoxyphenyl)-5-methylisoxazole-4-carboxylic Acid
- Structure : Ethoxy group replaces methoxy.
- Synthesis: Priced at $1,900/g (R&D grade), reflecting synthetic complexity .
Structure-Activity Relationship (SAR) Insights
- Halogen Position : Bromine at the para position (e.g., 3-(4-bromophenyl) analogs) optimizes steric and electronic interactions in receptor binding .
- Methoxy vs. Ethoxy : Methoxy improves solubility, while ethoxy enhances lipophilicity, critical for blood-brain barrier penetration .
- Heterocyclic Substitution : Thiophene-containing analogs (e.g., 3-(4-bromothiophen-2-yl)) may offer metabolic advantages over phenyl derivatives .
Biological Activity
3-(3-Bromo-4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of immunology and oncology. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by diverse research findings and case studies.
- Molecular Formula : C14H11BrO3
- Molecular Weight : 307.143 g/mol
- CAS Number : 1215206-32-8
- IUPAC Name : 3-(3-bromo-4-methoxyphenyl)benzoic acid
Synthesis
The synthesis of isoxazole derivatives, including this compound, typically involves the reaction of appropriate carbonyl compounds with hydrazones or hydrazides. The synthetic pathway often emphasizes the introduction of functional groups that enhance biological activity while maintaining structural integrity.
Immunosuppressive Properties
Research has indicated that isoxazole derivatives exhibit significant immunosuppressive effects. A study demonstrated that specific derivatives inhibited phytohemagglutinin (PHA)-induced proliferation of peripheral blood mononuclear cells (PBMCs). The compound's ability to modulate immune responses was attributed to its structural features, particularly the isoxazole moiety, which appears to play a crucial role in its immunological activity .
Antiproliferative Effects
In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. The mechanism involves inducing apoptosis through pathways associated with caspase activation and NF-kB signaling. Notably, the compound exhibited differential toxicity across cell lines, suggesting a selective action that could be advantageous in therapeutic applications .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cytokine Production : It has been observed that certain isoxazole derivatives can inhibit tumor necrosis factor-alpha (TNF-α) production in human blood cultures, which is critical in inflammatory responses .
- Induction of Apoptosis : The compound has been linked to increased expression of pro-apoptotic markers such as caspases and Fas, indicating its potential for triggering apoptotic pathways in target cells .
- Modulation of Immune Responses : The compound's ability to enhance or suppress immune responses highlights its dual potential as an immunomodulatory agent .
Case Studies
- Study on Immunosuppressive Effects : A series of isoxazole derivatives were tested for their effects on PBMC proliferation. Among them, this compound demonstrated significant inhibition compared to controls, supporting its potential as an immunosuppressive agent .
- Anticancer Activity Assessment : In a comparative study involving various cancer cell lines, this compound showed promising antiproliferative effects, particularly against breast and lung cancer cells. The study noted a correlation between chemical structure and biological activity, reinforcing the importance of further exploration into its therapeutic potential .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C14H11BrO3 |
| Molecular Weight | 307.143 g/mol |
| CAS Number | 1215206-32-8 |
| IUPAC Name | 3-(3-bromo-4-methoxyphenyl)benzoic acid |
| Biological Activity | Effect |
|---|---|
| Immunosuppressive | Significant inhibition of PBMC proliferation |
| Antiproliferative | Induces apoptosis in cancer cell lines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
